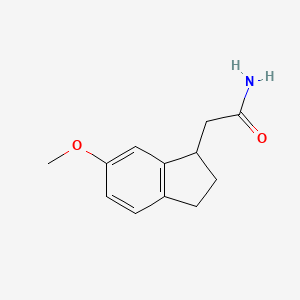
Octylsulfinylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octylsulfinylmethanesulfonamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of sulfonamides, which are known for their broad range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides, including Octylsulfinylmethanesulfonamide, typically involves the reaction of sodium sulfinates with amines. One efficient method is the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly approach to sulfonamide compounds . This method tolerates a wide range of functional groups and yields a variety of sulfonamide products.
Industrial Production Methods: Industrial production of sulfonamides often involves the oxidation of thiols to sulfonyl chlorides, followed by reaction with amines. This process can be catalyzed by iodine or other catalysts to improve efficiency and yield . The use of eco-friendly and cost-effective reagents is a key consideration in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Octylsulfinylmethanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: Conversion of thiols to sulfonyl chlorides.
Reduction: Reduction of sulfonyl chlorides to thiols.
Substitution: Reaction with amines to form sulfonamides.
Common Reagents and Conditions:
Oxidation: N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water.
Reduction: Various reducing agents like sodium borohydride.
Substitution: Amines in the presence of catalysts like iodine.
Major Products: The major products formed from these reactions include sulfonamides, sulfenamides, and sulfinamides, which are valuable intermediates in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Octylsulfinylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of Octylsulfinylmethanesulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), which is essential for bacterial growth and replication . This bacteriostatic effect makes sulfonamides effective in treating bacterial infections.
Comparaison Avec Des Composés Similaires
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness: Octylsulfinylmethanesulfonamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its long alkyl chain (octyl group) may influence its solubility and interaction with biological membranes, potentially enhancing its efficacy in certain applications .
Propriétés
Formule moléculaire |
C9H21NO3S2 |
|---|---|
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
octylsulfinylmethanesulfonamide |
InChI |
InChI=1S/C9H21NO3S2/c1-2-3-4-5-6-7-8-14(11)9-15(10,12)13/h2-9H2,1H3,(H2,10,12,13) |
Clé InChI |
RQUPLFSVSOLFEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCS(=O)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)
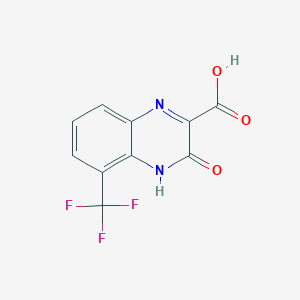

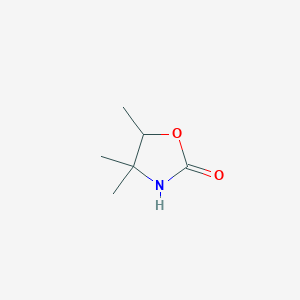
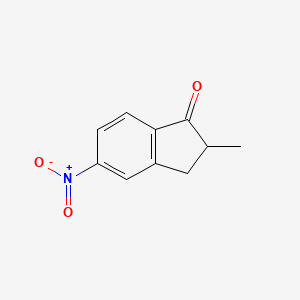
![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)
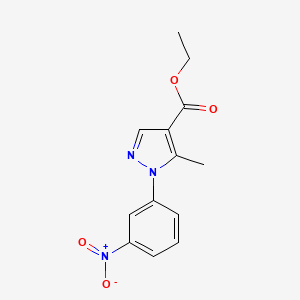
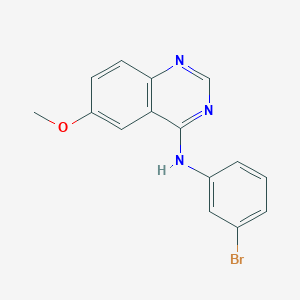
![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)

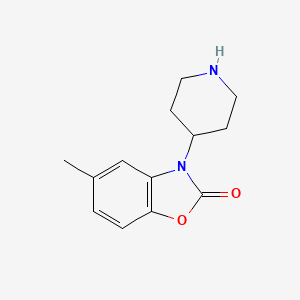
![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)
